molecular formula C8H10Cl2N2O2S B7575545 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine

3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine

Cat. No. B7575545
M. Wt: 269.15 g/mol
InChI Key: BPGUIRCXDGARFL-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine, also known as SMT 19969, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been shown to inhibit the growth and proliferation of cancer cells by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). In inflammation research, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of the transcription factor NF-κB. In neurodegenerative disorder research, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Mechanism of Action

3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 inhibits the activity of NAMPT, which is involved in the production of NAD+. NAD+ is an essential cofactor for various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 reduces the levels of NAD+ in cells, leading to a decrease in cellular metabolism and proliferation. 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 reduces the production of pro-inflammatory cytokines and the associated inflammation.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 reduces the levels of NAD+ and ATP, leading to a decrease in cellular metabolism and proliferation. In immune cells, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neurons, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 protects against oxidative stress and neuroinflammation, which are associated with neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has several advantages for lab experiments, including its small size, high potency, and specificity for NAMPT inhibition. However, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 also has some limitations, including its low solubility in water and potential off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969. One direction is to investigate the potential therapeutic applications of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective NAMPT inhibitors based on the structure of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969. Additionally, the effects of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 on the gut microbiome and the immune system need to be further studied to assess its potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 involves the reaction of 2-chloronicotinic acid with 2-aminoethanesulfonic acid to form the intermediate, 2-(2-methylsulfonylethyl)pyridine-5-carboxylic acid. This intermediate is then reacted with thionyl chloride and two equivalents of hydrogen chloride to form the final product, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine.

properties

IUPAC Name

3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O2S/c1-15(13,14)3-2-11-8-7(10)4-6(9)5-12-8/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGUIRCXDGARFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine

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